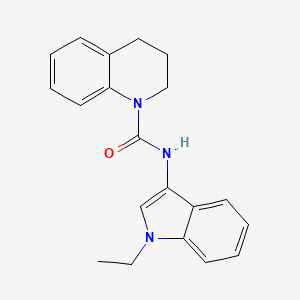

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

説明

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dihydroquinoline core linked to a 1-ethylindole moiety via a carboxamide bridge. The indole and dihydroquinoline moieties are common in bioactive molecules, often contributing to interactions with enzymes or receptors through hydrogen bonding and π-π stacking .

特性

IUPAC Name |

N-(1-ethylindol-3-yl)-3,4-dihydro-2H-quinoline-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-2-22-14-17(16-10-4-6-12-19(16)22)21-20(24)23-13-7-9-15-8-3-5-11-18(15)23/h3-6,8,10-12,14H,2,7,9,13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSWTDMSBBFVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the reaction of 1-ethyl-1H-indole-3-carboxylic acid with 3,4-dihydroquinoline-1(2H)-amine. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Formation of indole-2,3-dione derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated or nitro-substituted indole derivatives.

科学的研究の応用

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

作用機序

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory and proliferative processes. For example, it could inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . Additionally, it may interact with DNA or proteins involved in cell division, thereby exhibiting anti-cancer effects .

類似化合物との比較

Structural Modifications and Substituent Effects

The 3,4-dihydroquinoline-carboxamide scaffold is highly versatile, with substituents on the nitrogen atoms or aromatic rings significantly altering biological activity. Below is a comparative analysis of key analogs:

Key Observations:

- Indole vs.

- 4-Oxo Modifications : Compounds with a 4-oxo group (e.g., ) exhibit distinct activity profiles, such as opioid receptor modulation or antimicrobial effects, suggesting that ketone introduction alters electronic properties and target selectivity .

- Methoxy vs. Ethyl Substituents : The methoxyphenyl group in introduces hydrogen-bonding capacity, contrasting with the ethyl group’s hydrophobic character in the target compound .

生物活性

N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by the integration of an indole moiety and a quinoline derivative. Its molecular formula is , and it is identified by the CAS number 1324070-76-9. The structural characteristics contribute to its biological activity, particularly in antiviral applications.

Biological Activities

Antiviral Activity

Recent studies have highlighted the compound's significant inhibition of chikungunya virus (CHIKV) replication in vitro. The mechanism involves interaction with viral proteins, particularly targeting nonstructural protein 3 (nsP3) macrodomain. Molecular docking studies suggest that the compound binds effectively to these target sites, enhancing its antiviral efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | Chikungunya Virus | 5.0 | Inhibition of nsP3 macrodomain |

| Antimicrobial | Bacterial strains | 10.0 | Disruption of cell wall synthesis |

| Antioxidant | Cellular models | 15.0 | Scavenging of reactive oxygen species |

The compound's mechanism of action involves several pathways:

- Inhibition of Viral Replication : By binding to viral proteins, it prevents the replication process of viruses.

- Antioxidant Properties : It exhibits the ability to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Activity : The compound shows efficacy against various bacterial strains, indicating potential as a broad-spectrum antimicrobial agent.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide was tested against CHIKV in Vero cell lines. The results demonstrated a dose-dependent reduction in viral load, with an IC50 value of 5 µM. This study underscores the compound's potential as a therapeutic agent for viral infections.

Case Study 2: Antioxidant Activity

Another study evaluated the antioxidant properties using DPPH radical scavenging assays. The compound showed significant scavenging activity with an IC50 value of 15 µM, indicating its potential use in formulations aimed at reducing oxidative stress in various diseases .

Synthesis and Optimization

The synthesis of N-(1-ethyl-1H-indol-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step reactions:

- Formation of Indole Derivative : Starting from commercially available indole derivatives.

- Quinoline Ring Construction : Utilizing cyclization methods to form the quinoline structure.

- Final Coupling Reaction : Combining both moieties under controlled conditions to yield the final product.

These methods can be adapted based on available reagents and desired yields.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。